molecular formula C24H19N3O2S B14966369 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14966369
M. Wt: 413.5 g/mol
InChI Key: XTWCVLXCXWJTJS-UHFFFAOYSA-N
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Description

3-[4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazolinone core, a dihydroisoquinoline moiety, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, including the formation of the dihydroisoquinoline and quinazolinone cores. One common method involves the Bischler-Napieralski reaction, which is used to synthesize the dihydroisoquinoline moiety from phenylethanol and nitriles . The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with isocyanates . The final step involves the coupling of these two moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as trifluoromethanesulfonic anhydride, and specific solvents to facilitate the reactions . The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . The sulfanylidene group can also interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of three distinct functional groups: the dihydroisoquinoline, quinazolinone, and sulfanylidene. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C24H19N3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C24H19N3O2S/c28-22(26-14-13-16-5-1-2-6-18(16)15-26)17-9-11-19(12-10-17)27-23(29)20-7-3-4-8-21(20)25-24(27)30/h1-12H,13-15H2,(H,25,30)

InChI Key

XTWCVLXCXWJTJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S

Origin of Product

United States

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